4-(Octylamino)pyridine
Overview
Description
4-(Octylamino)pyridine is an organic compound with the molecular formula C₁₃H₂₂N₂. It is characterized by a pyridine ring substituted with an octylamino group at the fourth position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Octylamino)pyridine typically involves the reaction of pyridine with octylamine. One common method includes the use of pyridine and octylamine in the presence of a catalyst under controlled temperature and pressure conditions. The reaction proceeds through nucleophilic substitution, where the amino group of octylamine replaces a hydrogen atom on the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The process involves the same basic principles as laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(Octylamino)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the octylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the octylamino group.
Scientific Research Applications
4-(Octylamino)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 4-(Octylamino)pyridine involves its interaction with specific molecular targets. The octylamino group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
4-Aminopyridine: A compound with a similar structure but without the octyl group.
N-Octylpyridin-4-amine: Another name for 4-(Octylamino)pyridine, highlighting its structural similarity.
4-Phenoxypyridine: A compound with a phenoxy group instead of an octylamino group.
Uniqueness: this compound is unique due to its octylamino substitution, which imparts distinct physicochemical properties. This substitution enhances its lipophilicity and potential biological activity, making it a valuable compound in various research and industrial applications .
Biological Activity
4-(Octylamino)pyridine, also known as N-octylpyridin-4-amine, is a compound that has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and applications in various fields such as medicine and industry.
This compound is characterized by the molecular formula and a molecular weight of 206.33 g/mol. It features a pyridine ring substituted with an octylamino group at the fourth position. The compound is typically synthesized through nucleophilic substitution reactions involving pyridine and octylamine, often facilitated by catalysts under controlled conditions.
Common Synthesis Method:
- Reactants: Pyridine and octylamine
- Conditions: Catalytic environment, controlled temperature (typically around 130 °C), and pressure.
- Yield: Approximately 78.5% in large-scale production settings .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has been studied for its potential as an antimicrobial agent, particularly in the context of hospital-acquired infections.
Key Findings:
- Antibacterial Activity: The compound has shown efficacy against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In vitro studies have demonstrated that this compound can inhibit the growth of these bacteria at varying concentrations .
- Antifungal Activity: It also possesses antifungal properties, effective against yeasts such as Candida albicans and filamentous fungi like Aspergillus niger .
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition observed | |
Escherichia coli | Growth inhibition | |
Candida albicans | Effective antifungal agent | |
Aspergillus niger | Antifungal properties noted |
The mechanism by which this compound exerts its biological effects is believed to involve its interaction with cellular membranes and specific molecular targets. The lipophilicity imparted by the octylamino group enhances its ability to penetrate biological membranes, allowing it to interact with enzymes and receptors involved in cellular signaling pathways .
Interaction Studies with Anti-Alzheimer's Drugs
A study explored the interaction of this compound with anti-Alzheimer's drugs such as tacrine. The research utilized various spectroscopic techniques to assess binding affinities, revealing that this compound could significantly influence the pharmacokinetics of these drugs through complex formation .
Findings:
- The interaction was mediated via hydrogen bonding and van der Waals forces.
- Binding constants indicated stronger interactions with certain drugs compared to others.
Applications in Medicine
Given its antimicrobial properties, this compound is being investigated for potential applications in developing new disinfectants and antimicrobial agents. One notable derivative synthesized from this compound is Octenidine, which is widely used as a skin disinfectant in clinical settings.
Properties
IUPAC Name |
N-octylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-2-3-4-5-6-7-10-15-13-8-11-14-12-9-13/h8-9,11-12H,2-7,10H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDWCSIBVZKRRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90983313 | |
Record name | N-Octylpyridin-4(1H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90983313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64690-19-3 | |
Record name | N-Octyl-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64690-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Octylamino)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064690193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Octylpyridin-4(1H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90983313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-octylpyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.090 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(OCTYLAMINO)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5WN9Z9RVQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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